molecular formula C9H10O2 B117497 2-(Allyloxy)phenol CAS No. 1126-20-1

2-(Allyloxy)phenol

Cat. No.: B117497
CAS No.: 1126-20-1
M. Wt: 150.17 g/mol
InChI Key: FNEJKCGACRPXBT-UHFFFAOYSA-N
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Description

2-(Allyloxy)phenol, also known as allylphenyl ether, is an organic compound with the molecular formula C9H10O2. It is characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to the phenol ring. This compound is a pale yellow oil with a melting point of 30.2°C and a boiling point of 110°C at 12 Torr . It is known for its strong antioxidant properties and inhibitory effects against certain bacteria and fungi .

Safety and Hazards

“2-(Allyloxy)phenol” is classified as a skin irritant (Category 2), causing serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and ensure adequate ventilation .

Future Directions

Phenol derivatives like “2-(Allyloxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .

Mechanism of Action

Target of Action

2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of this compound are therefore these microorganisms.

Mode of Action

Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antioxidant activity. Antioxidants like this compound can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, this compound may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.

Pharmacokinetics

It is known that the bioavailability and pharmacodynamic action of phenolic compounds like this compound are dependent on their metabolic reactions conducted in the small intestine

Result of Action

The result of the action of this compound is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Allyloxy)phenol can be synthesized through various methods. One common method involves the reaction of catechol with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol is replaced by the allyloxy group .

Another method involves the Claisen rearrangement of allyl phenyl ether. This reaction requires heating the compound to high temperatures, typically around 200°C, to facilitate the rearrangement of the allyl group to the ortho position of the phenol ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and selectivity .

Properties

IUPAC Name

2-prop-2-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJKCGACRPXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150111
Record name o-(Allyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-20-1
Record name 2-Allyloxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Allyloxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(Allyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(allyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?

A1: this compound serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from this compound []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.

Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?

A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.

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